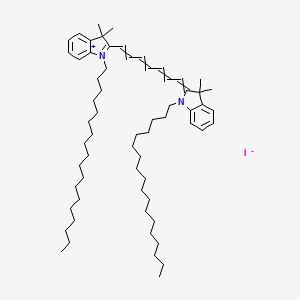

Cy7 DiC18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cy7 DiC18, also known as DiR, is a long-chain carbocyanine dye. This compound is widely used as a lipophilic tracer for labeling cells, organelles, liposomes, viruses, and lipoproteins. Its near-infrared fluorescence properties make it particularly useful for in vivo imaging and tracking of biological processes .

Mecanismo De Acción

Target of Action

Cy7 DiC18, also known as DiR or DiIC18(7), is a lipophilic, near-infrared fluorescent cyanine dye . Its primary targets are cell membranes, organelles, liposomes, viruses, and lipoproteins . It is widely used to label these structures due to its lipophilic nature .

Mode of Action

this compound interacts with its targets by incorporating into lipid environments such as cell membranes and liposomes . Once applied to cells, the dye diffuses laterally within the plasma membrane, resulting in staining of the entire cell .

Biochemical Pathways

The dye’s ability to label cells, organelles, liposomes, viruses, and lipoproteins suggests it may influence pathways related to these structures .

Pharmacokinetics

Its lipophilic nature and ability to incorporate into lipid environments suggest it may distribute widely in the body, particularly in lipid-rich tissues .

Result of Action

The primary result of this compound’s action is the labeling of cells, organelles, liposomes, viruses, and lipoproteins . This allows for the visualization of these structures under a fluorescence microscope or flow cytometry .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of lipid environments . It is weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes or bound to lipophilic biomolecules . The dye is an oil at room temperature .

Análisis Bioquímico

Biochemical Properties

Cy7 DiC18 plays a significant role in biochemical reactions due to its ability to integrate into cell membranes. The two long 18-carbon chains of this compound insert into the lipid bilayer, resulting in specific and stable cell staining with minimal dye transfer between cells . This compound interacts with various biomolecules, including membrane proteins and lipids, facilitating multicolor imaging and flow cytometric analysis of live cells .

Cellular Effects

This compound influences various cellular processes by integrating into the cell membrane. This integration can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in the membrane can alter the fluidity and permeability of the lipid bilayer, impacting the function of membrane-bound proteins and receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its integration into the lipid bilayer of cell membranes. This integration can influence the activity of membrane-bound enzymes and receptors, potentially leading to changes in gene expression and cellular metabolism. The near-infrared fluorescence of this compound also allows for the tracking and imaging of cellular processes in real-time .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable in the cell membrane for extended periods, allowing for long-term imaging and tracking of cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively stain cells and tissues without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including alterations in cell signaling pathways and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with membrane lipids and proteins. The integration of this compound into the lipid bilayer can influence metabolic flux and metabolite levels, potentially impacting cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its integration into the lipid bilayer. This compound interacts with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane. This localization is facilitated by the compound’s long 18-carbon chains, which allow it to integrate into the lipid bilayer. The presence of this compound in the membrane can influence its activity and function, including its interactions with membrane-bound proteins and receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cy7 DiC18 is synthesized through a series of organic reactions involving the condensation of indole derivatives with reactive intermediates. The synthesis typically involves the following steps:

Condensation Reaction: Indole derivatives are condensed with reactive intermediates such as aldehydes or ketones under acidic conditions to form the core cyanine structure.

Alkylation: The core structure is then alkylated with long-chain alkyl halides (e.g., octadecyl bromide) to introduce the lipophilic chains.

Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactors are used to carry out the condensation and alkylation reactions.

Solvent Extraction: Solvent extraction techniques are employed to isolate the product from the reaction mixture.

Crystallization: The product is crystallized to enhance purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: Cy7 DiC18 primarily undergoes the following types of reactions:

Oxidation: The dye can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the dye into reduced forms with altered fluorescence properties.

Substitution: Substitution reactions can occur at the reactive sites of the dye, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Substitution reactions are typically carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products:

Aplicaciones Científicas De Investigación

Cy7 DiC18 has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.

Biology: Employed for labeling and tracking cells, organelles, and biomolecules in biological studies.

Medicine: Utilized in medical imaging techniques, such as near-infrared fluorescence imaging, for tracking disease progression and therapeutic responses.

Industry: Applied in the development of diagnostic assays and imaging agents for industrial applications

Comparación Con Compuestos Similares

DiO (DiOC18(3)): A green fluorescent dye used for similar applications but with different spectral properties.

DiI (DiIC18(3)): An orange fluorescent dye commonly used for cell labeling with low cytotoxicity.

DiD (DiIC18(5)): A red fluorescent dye with applications in multicolor imaging.

DiA (4-Di-16-ASP): A lipophilic dye used for neuronal tracing

Uniqueness of Cy7 DiC18: this compound stands out due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly valuable for in vivo imaging applications where high sensitivity and specificity are required .

Propiedades

IUPAC Name |

2-[7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIOTPLALDYAEH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H101IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Cy7 DiIC18 a suitable dye for labeling extracellular vesicles?

A: Cy7 DiIC18 is a lipophilic dye, meaning it has an affinity for and readily dissolves in lipids. [] Extracellular vesicles, including exosomes, are enclosed by a lipid bilayer membrane. [] This makes Cy7 DiIC18 an effective label as it can stably integrate into the EV membrane, enabling researchers to track these vesicles.

Q2: What are the advantages of using a fluorescent dye like Cy7 DiIC18 over genetic modification for labeling EVs?

A2: The research highlights that using a fluorescent dye like Cy7 DiIC18 offers several advantages over genetic modification for labeling EVs:

- Simplicity: Dye labeling is technically less demanding than genetic modification, which requires transfection and expression of fluorescent proteins. []

- Versatility: Dyes can be used to label EVs derived from various cell types, including those that are difficult to transfect. []

- Preservation of cellular integrity: Dye labeling avoids potential alterations to the EV-producing cells that genetic modification might introduce. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.